molecular formula C21H21NO5S B2771370 1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-47-7

1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2771370
CAS No.: 877811-47-7
M. Wt: 399.46
InChI Key: QFDAJPSFBCNTKA-UHFFFAOYSA-N
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Description

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro junction between a chroman and a piperidinone ring, with a sulfonyl group attached to a phenyl ring that is further substituted with an acetyl group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol and an appropriate aldehyde or ketone.

    Spirocyclization: The spiro junction is formed by reacting the chroman derivative with a piperidinone precursor under conditions that promote spirocyclization.

    Acetylation: Finally, the acetyl group is introduced via an acetylation reaction using acetic anhydride or acetyl chloride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or anticancer activities, are of interest for therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as spiroindolines and spirooxindoles. These compounds share the spirocyclic motif but differ in their specific ring structures and substituents. The unique combination of a chroman and piperidinone ring, along with the sulfonyl and acetyl groups, distinguishes 1’-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one from other spirocyclic compounds, potentially offering distinct chemical and biological properties.

Similar compounds include:

    Spiroindolines: Known for their presence in natural alkaloids and pharmaceuticals.

    Spirooxindoles: Widely studied for their biological activities and synthetic versatility.

Properties

IUPAC Name

1'-(4-acetylphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5S/c1-15(23)16-6-8-17(9-7-16)28(25,26)22-12-10-21(11-13-22)14-19(24)18-4-2-3-5-20(18)27-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDAJPSFBCNTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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